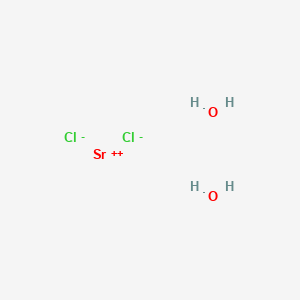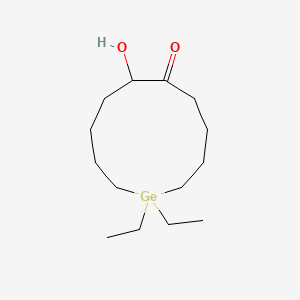
1,1-Diethyl-7-hydroxy-germacycloundecan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Diethyl-7-hydroxy-germacycloundecan-6-one is a chemical compound with the molecular formula C12H24GeO2. It is a member of the germacycloundecane family, which are organogermanium compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diethyl-7-hydroxy-germacycloundecan-6-one typically involves the reaction of germanium tetrachloride with diethylmagnesium in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
GeCl4+2Et2Mg→Et2Ge+2MgCl2
The resulting diethylgermanium compound is then subjected to hydrolysis to obtain this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent composition .
Chemical Reactions Analysis
Types of Reactions
1,1-Diethyl-7-hydroxy-germacycloundecan-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydroxyl and germanium functional groups in the compound .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize this compound, leading to the formation of corresponding germanium oxides.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound, resulting in the formation of germanium hydrides.
Major Products Formed
The major products formed from these reactions include germanium oxides, germanium hydrides, and various substituted germacycloundecane derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,1-Diethyl-7-hydroxy-germacycloundecan-6-one has a wide range of scientific research applications, including but not limited to:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a catalyst in various chemical reactions.
Medicine: Research is being conducted to explore the potential therapeutic applications of this compound, particularly in the treatment of certain diseases and conditions.
Industry: The compound is used in the production of advanced materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of 1,1-Diethyl-7-hydroxy-germacycloundecan-6-one involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound allows it to form hydrogen bonds with other molecules, facilitating its binding to target sites. The germanium atom in the compound can also participate in coordination chemistry, forming complexes with various metal ions and other molecules .
Comparison with Similar Compounds
1,1-Diethyl-7-hydroxy-germacycloundecan-6-one can be compared with other similar compounds such as:
1,1-Diethyl-7-hydroxygermacycloundecan-5-one: This compound has a similar structure but differs in the position of the hydroxyl group.
1,1-Diethyl-7-hydroxygermacycloundecan-6-ol: This compound has an additional hydroxyl group, which can affect its chemical properties and reactivity.
1,1-Diethyl-7-hydroxygermacycloundecan-6-thione: This compound contains a sulfur atom instead of an oxygen atom, leading to different chemical behavior and applications.
Properties
CAS No. |
17973-65-8 |
|---|---|
Molecular Formula |
C14H28GeO2 |
Molecular Weight |
301.006 |
IUPAC Name |
1,1-diethyl-7-hydroxy-germacycloundecan-6-one |
InChI |
InChI=1S/C14H28GeO2/c1-3-15(4-2)11-7-5-9-13(16)14(17)10-6-8-12-15/h13,16H,3-12H2,1-2H3 |
InChI Key |
DRDFHEUCILFXQA-UHFFFAOYSA-N |
SMILES |
CC[Ge]1(CCCCC(C(=O)CCCC1)O)CC |
Synonyms |
1,1-Diethyl-7-hydroxygermacycloundecan-6-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


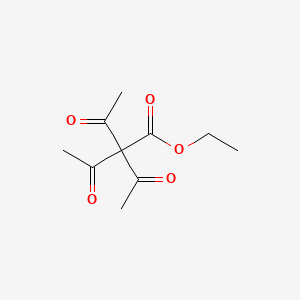
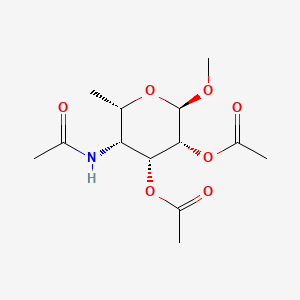
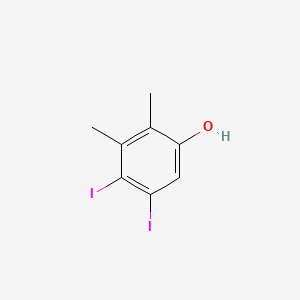
![(3R,3aR,5aR,9aR,9bR)-3-[(2S,5R)-5-[(2S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-2-methyloxolan-2-yl]-3a,6,6,9a-tetramethyl-2,3,4,5,5a,8,9,9b-octahydro-1H-cyclopenta[a]naphthalen-7-one](/img/structure/B579401.png)
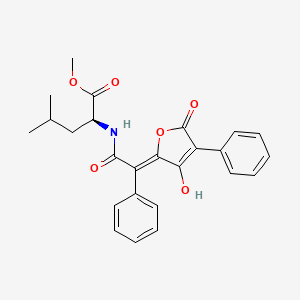
![(1R,7S,8S)-2,2,6,8-tetramethyltricyclo[5.3.1.03,8]undec-5-en-3-ol](/img/structure/B579403.png)
![methyl (1R,2R,5S,8S,9S,10R,11R)-5-hydroxy-6,11-dimethyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylate](/img/structure/B579404.png)
![[(Z)-2-phenoxyethylideneamino]urea](/img/structure/B579405.png)
![butan-2-yl (2S,3S)-3-methyl-2-[(2,2,2-trifluoroacetyl)amino]pentanoate](/img/structure/B579407.png)

![4H-Imidazo[1,5-a]benzimidazole](/img/structure/B579418.png)
